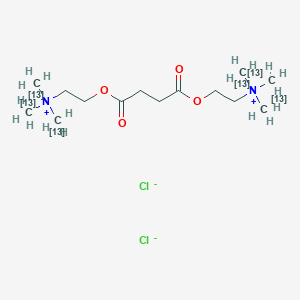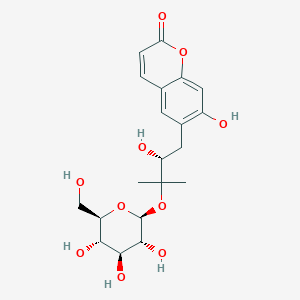
(-)-Emtricitabine triphosphate tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Emtricitabine triphosphate tetrasodium salt is a nucleotide analog and a derivative of emtricitabine, which is an antiretroviral medication used to treat and prevent HIV/AIDS. This compound is the triphosphate form of emtricitabine, which is essential for its activity as it mimics the natural nucleotides used by the viral reverse transcriptase enzyme, thereby inhibiting viral replication.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Emtricitabine triphosphate tetrasodium salt typically involves the phosphorylation of emtricitabine. This process can be achieved through various chemical routes, including the use of phosphoramidite chemistry or the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pH, and solvent composition to optimize the yield and purity of the final product. The compound is then purified using techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
(-)-Emtricitabine triphosphate tetrasodium salt undergoes various chemical reactions, including:
Hydrolysis: The triphosphate groups can be hydrolyzed to form the corresponding monophosphate and diphosphate derivatives.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common in biological systems.
Substitution: The triphosphate groups can be substituted with other nucleophilic agents under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles like ammonia for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products Formed
The major products formed from the reactions of this compound include its monophosphate and diphosphate derivatives, as well as various substituted analogs depending on the reagents used.
科学的研究の応用
(-)-Emtricitabine triphosphate tetrasodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in nucleotide synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its antiviral properties and potential use in combination therapies for HIV/AIDS.
Industry: Utilized in the production of antiretroviral drugs and as a reference standard in quality control processes.
作用機序
The mechanism of action of (-)-Emtricitabine triphosphate tetrasodium salt involves its incorporation into the viral DNA by the reverse transcriptase enzyme. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA and thereby inhibiting viral replication. The molecular targets include the viral reverse transcriptase enzyme and the viral DNA polymerase.
類似化合物との比較
Similar Compounds
Similar compounds to (-)-Emtricitabine triphosphate tetrasodium salt include other nucleotide analogs such as:
- Tenofovir disoproxil fumarate
- Lamivudine triphosphate
- Zidovudine triphosphate
Uniqueness
This compound is unique due to its high potency and selectivity for the HIV reverse transcriptase enzyme. It has a favorable pharmacokinetic profile, allowing for once-daily dosing, and is less likely to cause resistance compared to other nucleotide analogs.
特性
IUPAC Name |
tetrasodium;[[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN3O12P3S.4Na/c9-4-1-12(8(13)11-7(4)10)5-3-28-6(22-5)2-21-26(17,18)24-27(19,20)23-25(14,15)16;;;;/h1,5-6H,2-3H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;;/q;4*+1/p-4/t5-,6+;;;;/m0..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCVKFWKKXBGTF-YPNYOHIOSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN3Na4O12P3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4R,8S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1151971.png)


